Oxazol-2-yl(phenyl)methanamine chemical structure and properties
Oxazol-2-yl(phenyl)methanamine chemical structure and properties
[1]
Executive Summary
Oxazol-2-yl(phenyl)methanamine is a specialized heterocyclic scaffold characterized by a central methine carbon linking a phenyl ring, a 1,3-oxazole ring (at the C2 position), and a primary amine group. Structurally, it represents a bioisostere of phenylglycine , where the carboxylic acid moiety is replaced by the oxazole heterocycle. This modification significantly alters the physicochemical profile, enhancing metabolic stability and lipophilicity while retaining the capacity for hydrogen bonding and
This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this compound, serving as a reference for drug discovery professionals targeting kinase inhibitors, GPCR ligands, and peptide mimetics.
Part 1: Chemical Structure and Physicochemical Properties
Structural Analysis
The molecule consists of a chiral center (the methanamine carbon) connecting two aromatic systems. The 1,3-oxazole ring acts as a weak base and a hydrogen bond acceptor, while the primary amine provides a basic center and hydrogen bond donor capability.
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IUPAC Name: 1-(1,3-oxazol-2-yl)-1-phenylmethanamine
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Molecular Formula:
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Molecular Weight: 174.20 g/mol
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SMILES: NC(c1ccccc1)c2ncco2
Electronic Properties
The oxazole ring is electron-deficient at the C2 position, making the attached methine proton slightly acidic compared to a standard benzylamine. However, the primary amine dominates the acid-base profile.
| Property | Value (Estimated/Experimental) | Significance in Drug Design |
| LogP | 1.1 – 1.4 | Moderate lipophilicity; good membrane permeability. |
| pKa (Amine) | 8.5 – 9.0 | Exists predominantly as a cation at physiological pH (7.4). |
| pKa (Oxazole) | ~0.8 – 1.0 | The oxazole nitrogen is weakly basic and remains unprotonated at pH 7.4. |
| TPSA | ~52 Ų | Favorable for blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 2 (Amine) | Key for active site anchoring (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (Oxazole N, O) | Oxazole N often mimics the carbonyl oxygen of amides/acids. |
Part 2: Synthetic Methodologies
The synthesis of Oxazol-2-yl(phenyl)methanamine requires strategies that construct the oxazole ring de novo or functionalize a pre-existing oxazole scaffold.
Strategy A: Van Leusen Oxazole Synthesis (De Novo)
This is the most robust method for constructing the oxazole ring while installing the benzylic functionality.
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Precursors: Benzaldehyde, Tosylmethyl isocyanide (TosMIC), Ammonia/Amine source.
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Mechanism: The reaction of an aldehyde with TosMIC typically yields an oxazole. To introduce the amine, a modified approach using an
-amino nitrile or Strecker-type intermediate is often required, or the aldehyde is first converted to an imine.[1]
Strategy B: Functional Group Transformation (From Ketone)
A more direct laboratory route involves the reductive amination of oxazol-2-yl(phenyl)methanone .
Protocol:
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Starting Material: Oxazol-2-yl(phenyl)methanone (synthesized via Friedel-Crafts acylation or from benzoyl chloride + oxazole precursor).
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Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol. -
Conditions: Reflux for 12–24 hours.[2]
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Purification: Acid-base extraction followed by column chromatography (
).
Strategy C: From Phenylglycine (Bioisosteric Synthesis)
This route highlights the compound's relationship to amino acids.
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Protection: Protect the amine of phenylglycine (e.g., Boc-Phenylglycine).
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Amidation: Convert carboxylic acid to a
-keto amide or similar acyclic precursor. -
Cyclodehydration: Use Robinson-Gabriel conditions (
or Burgess reagent) to close the oxazole ring. -
Deprotection: Remove the Boc group with TFA to yield the final amine.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of Synthesis Strategy B and C.
Figure 1: Dual synthetic pathways accessing the target scaffold via amino acid cyclization or ketone reduction.
Part 3: Medicinal Chemistry Applications[4][5]
Pharmacophore Mapping
Oxazol-2-yl(phenyl)methanamine serves as a versatile template in Fragment-Based Drug Discovery (FBDD).
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Peptide Mimetics: The oxazole ring mimics the spatial and electronic properties of a peptide bond (specifically the carbonyl) or a carboxylic acid, but with improved metabolic stability against proteases.
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Kinase Inhibition: The motif fits into the ATP-binding pocket of various kinases. The amine forms salt bridges with conserved glutamate residues (e.g., Glu in the
C-helix), while the oxazole/phenyl rings engage in hydrophobic/ -stacking interactions with the gatekeeper residues.
Bioisosterism Case Study
In the development of inhibitors for IMPDH (Inosine Monophosphate Dehydrogenase), oxazole-based amines have been utilized to replace unstable amide linkers. The 1,3-oxazole ring provides a rigid spacer that orients the phenyl ring and the amine in a specific vector, optimizing entropy upon binding.
Interaction Network Visualization
This diagram details how the molecule interacts within a theoretical receptor binding pocket.
Figure 2: Pharmacophore interaction map showing binding modes of the scaffold in a theoretical active site.
Part 4: Handling and Stability Protocols
Stability Profile
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Acid Sensitivity: The oxazole ring is generally stable to dilute acids but can undergo hydrolytic ring opening (to form
-acylamino ketones) under harsh acidic conditions (e.g., 6M HCl, reflux). -
Oxidation: The benzylic amine position is susceptible to oxidative deamination if exposed to strong oxidants or metabolic enzymes (MAO).
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Storage: Store as the hydrochloride salt (solid) at -20°C. The free base is an oil or low-melting solid that should be kept under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric
.
Characterization Protocol (Self-Validating)
To confirm the identity of the synthesized compound, the following analytical signatures must be observed:
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1H NMR (DMSO-d6):
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Diagnostic singlet for the oxazole C4/C5 protons (unless substituted) around
7.0–8.0 ppm. -
Methine proton (
) appears as a singlet (or doublet if coupled) around 5.0–5.5 ppm. -
Amine protons (
) broad singlet, exchangeable with .
-
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LC-MS:
-
Observe
peak at m/z 175.2. -
Fragmentation often shows loss of ammonia (
, -17 amu) or cleavage of the oxazole ring.
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References
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PubChem. Oxazol-2-yl(phenyl)methanol (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]
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Kulkarni, B. A., et al. An improved one-pot van Leusen oxazole synthesis. Tetrahedron Letters, 1999.[3] (Methodology for oxazole construction). Available at: [Link]
- Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (General Oxazole Stability and Reactivity).
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Meanwell, N. A. Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 2011. (Context on oxazoles as amide/acid bioisosteres). Available at: [Link]
